2-[Ethyl-(2-iodo-benzyl)-amino]-ethanol
Description
2-[Ethyl-(2-iodo-benzyl)-amino]-ethanol (CAS: 106790-66-3) is a secondary amine derivative of ethanolamine, featuring an ethyl group and a 2-iodobenzyl substituent on the nitrogen atom. The iodine atom at the ortho position of the benzyl group introduces steric bulk and electronic effects, distinguishing it from other ethanolamine derivatives. This compound is primarily used in pharmaceutical and chemical research, particularly in studies involving halogen bonding or radiopharmaceutical applications due to the iodine substituent .
Properties
IUPAC Name |
2-[ethyl-[(2-iodophenyl)methyl]amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16INO/c1-2-13(7-8-14)9-10-5-3-4-6-11(10)12/h3-6,14H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJUJVPRJOIDJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)CC1=CC=CC=C1I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Ethyl-(2-iodo-benzyl)-amino]-ethanol typically involves the following steps:
Iodination of Benzyl Alcohol: The starting material, benzyl alcohol, is iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Formation of Benzylamine: The iodinated benzyl alcohol is then reacted with ethylamine to form the corresponding benzylamine derivative.
Amination: The benzylamine derivative is further reacted with ethylene oxide or ethylene chlorohydrin to introduce the aminoethanol moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[Ethyl-(2-iodo-benzyl)-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles such as halides, thiols, or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, thiourea, or secondary amines.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Overview
2-[Ethyl-(2-iodo-benzyl)-amino]-ethanol is an organic compound characterized by its unique structure, which includes an iodine atom attached to a benzyl group, an ethyl group, and an aminoethanol moiety. This compound has garnered attention in various scientific fields due to its potential applications in chemistry, biology, and industry.
Chemistry
This compound serves as an important intermediate in the synthesis of complex organic molecules. Its iodine atom enhances its reactivity, allowing it to participate in various chemical reactions such as:
- Oxidation : Transforming into aldehydes or ketones.
- Reduction : Converting into amines or alcohol derivatives.
- Substitution Reactions : The iodine can be replaced with other nucleophiles, expanding its utility in synthetic chemistry .
Biology
In biological research, this compound is utilized as a probe for studying enzyme interactions and biochemical pathways. Its structure allows it to bind to specific molecular targets, potentially modulating enzyme activity or serving as a substrate in biochemical assays. The presence of the iodine atom may facilitate halogen bonding, which is significant for drug design and development .
Industry
The compound has applications in the production of specialty chemicals and agrochemicals. Its unique properties make it suitable for developing new formulations and improving existing chemical processes. Additionally, it can be used in the synthesis of pharmaceuticals, where its reactivity can be harnessed to create novel therapeutic agents .
Case Study 1: Synthesis of Complex Organic Molecules
In a study exploring new synthetic routes for complex organic compounds, researchers utilized this compound as a key intermediate. The study highlighted its effectiveness in facilitating multi-step synthesis processes while maintaining high yields and purity levels. This underscores the compound's significance in organic synthesis and its role in advancing chemical research.
Case Study 2: Enzyme Interaction Studies
Another research project focused on the use of this compound in enzyme interaction studies. The findings indicated that this compound could effectively inhibit specific enzymes involved in metabolic pathways. This inhibition was attributed to the compound's structural features, particularly the iodine atom's ability to engage in halogen bonding with enzyme active sites.
Mechanism of Action
The mechanism of action of 2-[Ethyl-(2-iodo-benzyl)-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and aminoethanol moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Electronic Effects
- Chlorine (Compound I) : The 2,6-dichlorophenyl group is also electron-withdrawing but lacks the polarizability of iodine, reducing halogen bonding efficacy. However, chlorine enhances stability via intramolecular N–H···Cl hydrogen bonds .
- Methoxy Group (4-Methoxybenzyl) : The para-methoxy group donates electrons via resonance, increasing solubility in polar solvents and favoring N–H···O hydrogen bonding .
Steric and Conformational Effects
- This contrasts with the para-methoxy derivative, where substituent placement minimizes steric effects .
- The phenoxyethyl group in Compound C₁₈H₂₃NO₂ adds bulk and rigidity, likely reducing membrane permeability compared to simpler benzyl derivatives .
Biological Activity
2-[Ethyl-(2-iodo-benzyl)-amino]-ethanol is a compound of interest due to its unique structural features, which include an ethyl group, a 2-iodo-benzyl moiety, and an ethanolamine functional group. These characteristics suggest potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and relevant case studies.
Biological Activity Overview
The compound's biological activity has been primarily explored in the context of antimicrobial properties. The presence of the iodo group enhances its reactivity and interaction with biological targets, which is crucial for its potential therapeutic applications.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with halogen substitutions have shown effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | E. coli |
| 2-[Cyclopropyl-(2-iodo-benzyl)-amino]-ethanol | 0.0195 | Bacillus mycoides |
| 2-[Cyclopropyl-(2-chloro-benzyl)-amino]-ethanol | 0.0048 | C. albicans |
Note: TBD indicates that specific data for this compound is not yet available.
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes or receptors. The ethanolamine moiety can participate in hydrogen bonding with biological macromolecules, while the iodo-benzyl group may enhance binding affinity due to its electron-withdrawing properties.
Case Studies
- Antibacterial Efficacy : A study conducted on various halogenated benzylamines demonstrated that compounds with iodine substitutions had lower Minimum Inhibitory Concentration (MIC) values against Gram-positive and Gram-negative bacteria compared to their chlorine or bromine counterparts . This suggests a trend where the presence of iodine enhances antibacterial activity.
- Cytotoxicity Studies : In vitro studies have shown that related compounds exhibit cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy. For example, compounds structurally similar to this compound were tested against prostate and breast cancer cell lines, showing moderate cytotoxicity with IC50 values ranging from 50 to 100 μM .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
